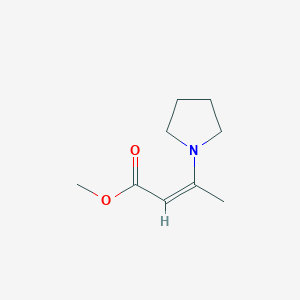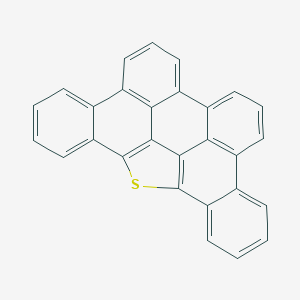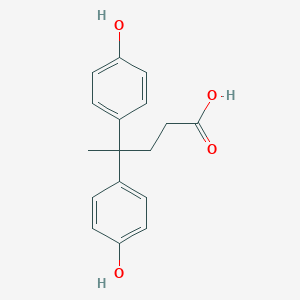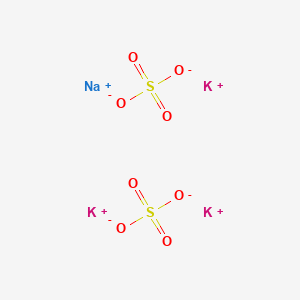
Tripotassium sodium disulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium sodium disulphate (K3Na(SO3)2) is a white crystalline powder that is widely used in various scientific research applications. It is a sulfite-based compound that is commonly used as a reducing agent, antioxidant, and preservative in food, pharmaceuticals, and cosmetics industries.
Mecanismo De Acción
The mechanism of action of tripotassium sodium disulphate is based on its ability to donate electrons and reduce other compounds. It acts as a reducing agent by donating electrons to other compounds and thereby reducing them. In addition, tripotassium sodium disulphate can scavenge free radicals and prevent oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
Tripotassium sodium disulphate has several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells and tissues. It also has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, tripotassium sodium disulphate has been shown to improve the antioxidant status of cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tripotassium sodium disulphate in lab experiments include its ability to act as a reducing agent, antioxidant, and preservative. It is also relatively inexpensive and readily available. However, there are some limitations to its use. For example, tripotassium sodium disulphate can react with other compounds and produce unwanted side products. It is also relatively unstable and can decompose over time.
Direcciones Futuras
There are several future directions for the use of tripotassium sodium disulphate in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a food preservative that is safe and effective. Finally, there is a need for further research into the mechanism of action of tripotassium sodium disulphate and its potential applications in various fields of science.
Conclusion:
In conclusion, tripotassium sodium disulphate is a sulfite-based compound that has a wide range of scientific research applications. It is commonly used as a reducing agent, antioxidant, and preservative in various industries. Its mechanism of action is based on its ability to donate electrons and reduce other compounds. Tripotassium sodium disulphate has several biochemical and physiological effects and has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of tripotassium sodium disulphate involves the reaction of sodium sulfite (Na2SO3) with potassium bisulfite (KHSO3) in the presence of a catalyst such as potassium hydroxide (KOH). The reaction takes place at a temperature of 60-70°C for several hours until the desired product is obtained. The chemical equation for the synthesis of tripotassium sodium disulphate is as follows:
Na2SO3 + 2KHSO3 + 2KOH → K3Na(SO3)2 + 2H2O
Aplicaciones Científicas De Investigación
Tripotassium sodium disulphate has a wide range of scientific research applications. It is commonly used as a reducing agent in the synthesis of organic compounds such as aldehydes, ketones, and carboxylic acids. It is also used as an antioxidant in the food industry to prevent the oxidation of fats and oils. In addition, tripotassium sodium disulphate is used as a preservative in pharmaceuticals and cosmetics to prevent the growth of bacteria and fungi.
Propiedades
Número CAS |
16349-83-0 |
|---|---|
Nombre del producto |
Tripotassium sodium disulphate |
Fórmula molecular |
K3NaO8S2 |
Peso molecular |
332.41 g/mol |
Nombre IUPAC |
tripotassium;sodium;disulfate |
InChI |
InChI=1S/3K.Na.2H2O4S/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 |
Clave InChI |
PGOOCLFVCAAIOJ-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+] |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+] |
Otros números CAS |
16349-83-0 |
Sinónimos |
tripotassium sodium disulphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



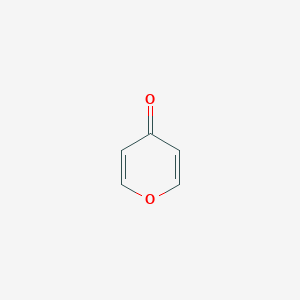
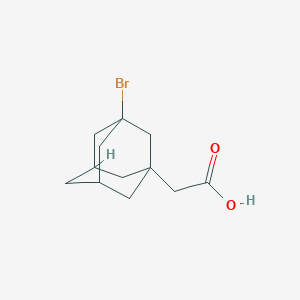
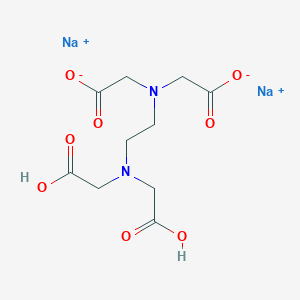
![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
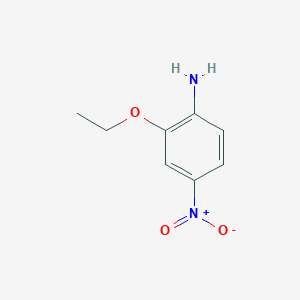
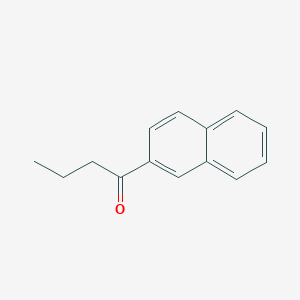
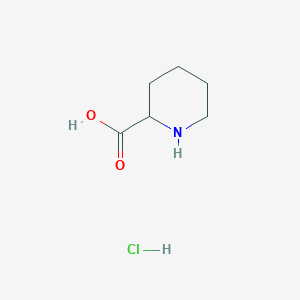
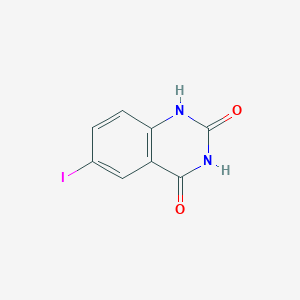
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)
